N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide
Overview
Description
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with an ethyl group and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide typically involves the following steps:
Amidation: The formation of the amide bond is carried out by reacting the iodinated phenyl compound with 4-propoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the iodine atom can yield the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Deiodinated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The iodine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- N-(2-ethyl-4-iodophenyl)hexanamide
- N-(2-ethyl-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide
- N-(2-ethyl-4-iodophenyl)-2-methylpropanamide
Comparison:
- N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity.
- N-(2-ethyl-4-iodophenyl)hexanamide has a longer alkyl chain, which may affect its hydrophobicity and interaction with biological membranes.
- N-(2-ethyl-4-iodophenyl)-2-(4-methoxyphenoxy)acetamide contains a methoxy group, which can impact its electronic properties and reactivity.
- N-(2-ethyl-4-iodophenyl)-2-methylpropanamide has a branched alkyl chain, which can influence its steric interactions and binding affinity.
Properties
IUPAC Name |
N-(2-ethyl-4-iodophenyl)-4-propoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-3-11-22-16-8-5-14(6-9-16)18(21)20-17-10-7-15(19)12-13(17)4-2/h5-10,12H,3-4,11H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHYKXZJJIWENL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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